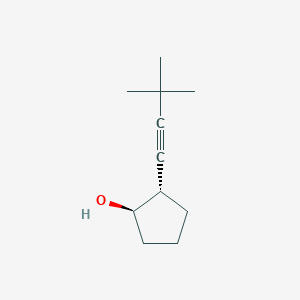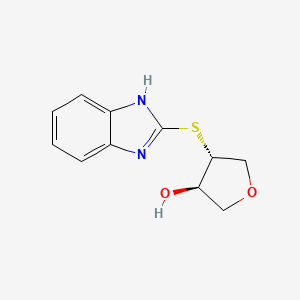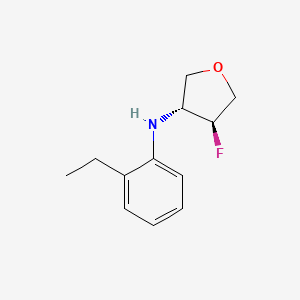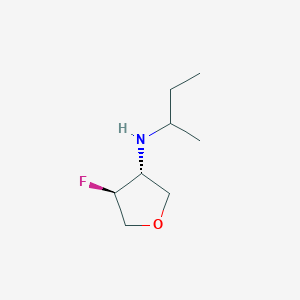
4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide
Descripción general
Descripción
Pyrrolidine derivatives, such as “4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide”, are often used in medicinal chemistry to obtain compounds for the treatment of various diseases . The presence of the pyrrolidine ring, a five-membered nitrogen heterocycle, allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Molecular Structure Analysis
The molecular structure of “4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide” would likely involve a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The difluoro group and the isobutyl group would be attached to this ring. The exact structure would need to be confirmed with techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving “4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide” would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide” would need to be determined experimentally. These properties could include solubility, melting point, boiling point, and stability under various conditions .Aplicaciones Científicas De Investigación
Biotechnologies: Fluorescent Probes
4,4-Difluoro-N-isobutylpyrrolidine-2-carboxamide: can serve as a core structure for the development of fluorescent probes. These probes are essential in biotechnological applications such as bioimaging and biosensing. The compound’s fluorine atoms may enhance the photostability and brightness of the fluorescent signal, making it valuable for long-term imaging of biological processes .
Optoelectronics: Organic Light-Emitting Diodes (OLEDs)
In the field of optoelectronics, this compound could be utilized in the synthesis of organic light-emitting diodes (OLEDs). The presence of fluorine atoms could potentially lower the HOMO-LUMO gap, leading to better charge transport properties and improved efficiency of OLEDs .
Materials Science: Stimuli-Responsive Materials
The structural diversity of 4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide makes it a candidate for creating stimuli-responsive materials. These materials can change their properties in response to external stimuli such as temperature, light, or pH, which is highly desirable for smart materials and coatings .
Asymmetric Synthesis: Organocatalysts
This compound could play a role in the asymmetric synthesis of organocatalysts. The pyrrolidine ring is a common motif in proline-derived organocatalysts, which are pivotal in producing chiral molecules for pharmaceuticals and fine chemicals .
Cooling Technologies: Passive Cooling Textiles
Research has shown that materials with specific emissive properties can be used to create textiles that passively cool by reflecting sunlight4,4-Difluoro-N-isobutylpyrrolidine-2-carboxamide could be incorporated into such materials to enhance their cooling properties, with applications in clothing, building materials, and food storage .
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with “4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide” would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions, including wearing personal protective equipment and working in a well-ventilated area .
Direcciones Futuras
The future directions for research on “4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide” could include further studies on its synthesis, properties, and potential applications. For example, it could be investigated for its potential use in the treatment of various diseases, based on its structural similarity to other biologically active pyrrolidine derivatives .
Propiedades
IUPAC Name |
4,4-difluoro-N-(2-methylpropyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O/c1-6(2)4-12-8(14)7-3-9(10,11)5-13-7/h6-7,13H,3-5H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMAJRLYHQNYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CC(CN1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531822.png)
![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1531824.png)
![tert-butyl (3S,4R)-3-hydroxy-4-[2-(trimethylsilyl)ethynyl]pyrrolidine-1-carboxylate](/img/structure/B1531826.png)





![(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531835.png)

![(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531839.png)


